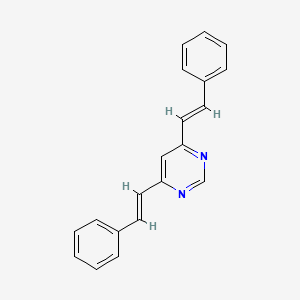

4,6-Distyrylpyrimidine

Description

4,6-Distyrylpyrimidine is a π-conjugated chromophore featuring a pyrimidine core substituted with two styryl groups at the 4- and 6-positions. Its synthesis typically involves a double Knoevenagel condensation followed by Suzuki–Miyaura cross-coupling reactions, enabling the introduction of electron-donating groups (e.g., diphenylamino) and extended π-linkers (e.g., biphenylenevinylene) . Key properties include:

- Solvatochromism: Emission ranges from blue (non-polar solvents) to orange (polar solvents), attributed to intramolecular charge transfer (ICT) .

- Acid Sensitivity: Protonation of pyrimidine nitrogen atoms induces bathochromic shifts in absorption and emission quenching, enabling pH-responsive applications .

- Two-Photon Absorption (TPA): High TPA cross-sections (~360 GM at 800 nm) make it suitable for bioimaging and optical data storage .

- Nonlinear Optical (NLO) Properties: Structural modifications enhance second-order NLO responses (e.g., µβ₀ up to 480 × 10⁻⁴⁸ esu) .

Properties

Molecular Formula |

C20H16N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

4,6-bis[(E)-2-phenylethenyl]pyrimidine |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-20(22-16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |

InChI Key |

VIWSLCCWPMJBQT-PHEQNACWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=NC=N2)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Mono- vs. Di- vs. Tristyrylpyrimidines

Key Findings :

- Branching increases TPA cross-sections but retains spectral characteristics .

- Tristyrylpyrimidine 9a lacks C3 symmetry, enhancing TPA without spectral shifts .

Arylvinylpyrimidine Derivatives

Key Findings :

- Proaromatic groups (e.g., pyranylidene) in 4,6-distyrylpyrimidine 68 significantly boost µβ₀ .

- Conjugation with thienylene or triple bonds improves NLO responses over phenyl-based linkers .

Functional Derivatives in Bioimaging

Data Tables

Table 1. TPA Cross-Section Comparison

| Compound | TPA Cross-Section (GM) | Wavelength (nm) | Reference |

|---|---|---|---|

| Monostyrylpyrimidine 47 | <100 | 800 | |

| 4,6-Distyrylpyrimidine 10 | 360 | 800 | |

| Tristyrylpyrimidine 9a | >360 | 800 | |

| Oligomer 64 | 5093 | 800 |

Table 2. NLO Response Enhancement

| Modification | Compound | µβ₀ (10⁻⁴⁸ esu) | Improvement vs. 47 |

|---|---|---|---|

| Baseline | 47 | 150 | 1× |

| Pyranylidene linker | 68 | 480 | 3.2× |

| Thienylene moiety | 67 | ~300 | 2× |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.